Cas no 859670-46-5 (3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one)

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 3-(2,4-dimethoxyphenyl)-8-[(3-methylpiperidin-1-ium-1-yl)methyl]-2-oxochromen-7-olate
- 2H-1-Benzopyran-2-one, 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-
- 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one
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- インチ: 1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)9-6-16-11-19(24(27)30-23(16)20)18-8-7-17(28-2)12-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3
- InChIKey: NTPUMNWZUGNZKA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C=C1C1=CC=C(OC)C=C1OC
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3078-1mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-4mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-2μmol |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-5μmol |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-25mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-75mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-10μmol |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-10mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-40mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-3078-2mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |
859670-46-5 | 2mg |
$59.0 | 2023-09-11 |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
Introduction to 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one (CAS No. 859670-46-5)
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one, identified by its CAS number 859670-46-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a chromenone core with substituents that include dimethoxyphenyl, hydroxy, and 3-methylpiperidin-1-yl groups, has garnered attention for its potential therapeutic applications. The structural complexity of this compound suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.
Recent studies have highlighted the pharmacological significance of chromenone derivatives in modulating various biological pathways. The presence of the dimethoxyphenyl moiety in this compound may contribute to its antioxidant and anti-inflammatory properties, which are critical in addressing chronic diseases such as diabetes and cardiovascular disorders. Additionally, the hydroxy group at the 7-position of the chromenone ring is known to enhance binding affinity to certain enzymes and receptors, thereby influencing drug efficacy.
The incorporation of the 3-methylpiperidin-1-ylmethyl group at the 8-position introduces a unique pharmacophore that may interact with neurotransmitter systems. This substitution pattern has been explored in the development of compounds targeting central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary in vitro studies have demonstrated that this compound exhibits promising activity in inhibiting key enzymes involved in these pathologies.
In the context of modern drug discovery, the synthesis and characterization of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one have been optimized using advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have enabled the efficient construction of its complex framework. These synthetic advancements not only facilitate the production of this compound but also provide insights into its structural analogs, which could further expand its therapeutic potential.
The biological evaluation of this compound has revealed intriguing interactions with cellular pathways relevant to cancer biology. The chromenone scaffold is well-documented for its ability to modulate kinase activities and DNA repair mechanisms. The specific combination of substituents in 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one may confer selective toxicity toward certain cancer cell lines while minimizing side effects on normal tissues. This selective action is a cornerstone of contemporary oncology research, aiming to develop more effective and less toxic anticancer agents.
Moreover, the compound's solubility profile and metabolic stability have been carefully assessed to ensure its suitability for clinical translation. Formulations have been developed to enhance its bioavailability while maintaining pharmacological activity. These efforts align with current trends in pharmaceutical development, where optimizing drug delivery systems is as crucial as discovering novel active ingredients.
Recent preclinical studies have also explored the potential of this compound in treating inflammatory diseases. The dimethoxyphenyl and hydroxy groups are known to interact with inflammatory mediators, potentially reducing oxidative stress and suppressing pro-inflammatory cytokine production. Such mechanisms are particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where modulating inflammation is key to managing symptoms and slowing disease progression.
The role of chromenone derivatives in photodynamic therapy (PDT) has not been overlooked. The photosensitizing properties of these compounds can be harnessed to generate reactive oxygen species that selectively target malignant cells. Research is ongoing to evaluate whether modifications such as those present in 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one can enhance PDT efficacy while reducing phototoxicity to healthy tissues.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with its target proteins. Advanced techniques such as molecular dynamics simulations and virtual screening have identified key interactions that rationalize its biological activity. These computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict pharmacokinetic properties and optimize lead compounds before experimental validation.
The environmental impact of pharmaceutical development is also a consideration in the design of new compounds like 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one. Efforts are being made to ensure that synthetic routes are sustainable and that waste products are minimized. Green chemistry principles are being applied to develop methodologies that reduce reliance on hazardous reagents and improve atom economy.
In conclusion, 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-ylmethyl)-2H-chromen-2-one (CAS No. 859670-46-5) stands as a testament to the progress being made in medicinal chemistry. Its unique structural features offer multiple avenues for therapeutic intervention across various disease areas. As research continues to uncover new applications for this compound and its derivatives, it is poised to make significant contributions to human health in the coming years.
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